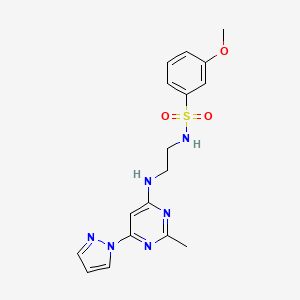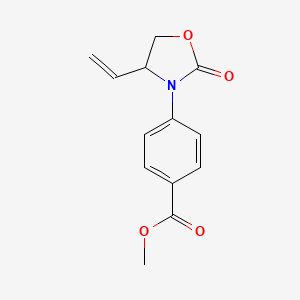![molecular formula C10H8F3N3O2S B2530746 3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole CAS No. 339105-71-4](/img/structure/B2530746.png)
3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole
Overview
Description
The compound "3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole" is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group and a benzylsulfonyl moiety in the compound suggests potential for increased bioactivity and selectivity in biological systems .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of copper-catalyzed azide-alkyne cycloaddition reactions, as well as other methods such as the reaction of acylthiosemicarbazides in basic media . For instance, the synthesis of 4-sulfonyl-1,2,3-triazoles can be achieved through a three-component reaction involving aromatic ketones, sodium sulfinates, and azides, which proceeds via oxidative sulfonylation followed by Dimroth azide–enolate cycloaddition . Additionally, the preparation of organosulfonyloxy derivatives of benziodoxoles, which are structurally related to the compound , can be performed by reacting hydroxybenziodoxoles with sulfonic acids .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The substitution pattern on the triazole ring, such as the presence of a sulfonyl group, can significantly influence the compound's reactivity and interaction with biological targets . X-ray structural investigation has been used to elucidate the structure of related compounds, confirming the position of substituents on the triazole ring .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, including transannulation reactions with vinyl benzoxazinanones to form tricyclic imidazolones , and reactions with electron-deficient carbenoids for selective functionalization of aromatic C(sp2)-H bonds . The presence of a sulfonyl group in the triazole structure can act as a precursor for α-diazoimine and Rh-carbene imine intermediates, which are useful in constructing various organic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, stability, and reactivity, are influenced by the nature of the substituents attached to the triazole ring. For example, the introduction of a trifluoromethyl group can increase the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes . The sulfonyl group can also impart hydrophilic character and influence the compound's acidity and reactivity in chemical transformations .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Characterization of Triazole Derivatives Triazole derivatives, such as 3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole, have been synthesized and characterized for various applications. The regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole through sulfonamidation reactions demonstrates operational simplicity and high yield, indicating the feasibility of synthesizing structurally similar compounds efficiently. These derivatives are characterized by techniques like mass spectrometry, FT–IR, UV–Vis, NMR spectroscopy, and elemental analysis, ensuring precise understanding of their chemical structure and properties (Salinas-Torres et al., 2022).
Chemical Reactions and Structural Analysis The chemical reactivity of triazole derivatives, including the introduction of chlorine atoms on specific positions of the heterocycle, reveals their potential for further chemical modifications. The detailed X-ray structural investigation of such derivatives provides a deep understanding of their molecular structure, supporting further applications in scientific research (Bandera et al., 2007).
Biological Applications
Anticancer Activity Some triazole derivatives exhibit moderate anticancer activity against various cancer cell lines. The growth inhibition percentages indicate the potential of these compounds in therapeutic applications, though the activity is moderate and further optimization might be required for significant clinical impact (Salinas-Torres et al., 2022).
Antimicrobial and Antifungal Activity The synthesis of a new group of triazole derivatives shows promising antimicrobial and antifungal activity. The cytotoxic and antimicrobial screening of these compounds indicates their potential as effective agents against a range of pathogens, suggesting the utility of triazole derivatives in developing new antimicrobial drugs (Sumangala et al., 2012).
Catalysis and Material Science
Catalysis and Selective Functionalization Triazole derivatives are utilized in catalytic reactions, demonstrating selective functionalization of aromatic C(sp2)-H bonds. This highlights their role as intermediates in synthetic organic chemistry, enabling the production of various complex molecules with high precision (Miura et al., 2017).
Advanced Material Synthesis The involvement of triazole derivatives in the synthesis of advanced materials is evident from their utility in forming complex structures through various synthetic transformations. This versatility underpins their importance in material science, especially in the development of novel materials with specific properties (Anbarasan et al., 2014).
Mechanism of Action
Mode of Action
Triazole compounds are known to interact with various biological targets through different mechanisms . For instance, some triazoles can inhibit enzyme activity, while others may interact with cellular receptors or DNA .
Biochemical Pathways
Triazole compounds are known to be involved in a variety of biochemical processes . They can influence the synthesis of nucleic acids, proteins, and other macromolecules, and can also affect signal transduction pathways .
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which are influenced by factors such as the compound’s solubility, stability, and interactions with biological membranes .
Result of Action
Triazole compounds are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole. These factors include temperature, pH, and the presence of other chemicals or biological molecules . .
Future Directions
properties
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2S/c11-10(12,13)8-3-1-2-7(4-8)5-19(17,18)9-14-6-15-16-9/h1-4,6H,5H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWQGDZHHQEVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332592 | |
| Record name | 5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817545 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
339105-71-4 | |
| Record name | 5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methyl}quinolin-8-ol](/img/structure/B2530666.png)

![(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone](/img/structure/B2530670.png)
![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)

![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2530676.png)




![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)
![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime](/img/structure/B2530685.png)